![molecular formula C18H21FN4O3S B6530550 4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946201-05-4](/img/structure/B6530550.png)
4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis involved a Diels–Alder reaction between key intermediates .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a benzene ring linked to a pyridine ring through a CC or CN bond . The linear formula of a similar compound is C16H17FN4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction between key intermediates . The reaction led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Scientific Research Applications
Anti-Tubercular Activity
4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide: has been studied for its potential as an anti-tubercular agent. In a series of novel derivatives, several compounds demonstrated significant activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited promising inhibitory effects with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. These compounds hold potential for further development in the fight against tuberculosis .
Inhibition of Collagen Synthesis
Collagen deposition plays a crucial role in fibrosis-related diseases. Various compounds have been explored for their ability to inhibit collagen synthesis. While not directly related to tuberculosis, understanding collagen modulation is essential for overall health4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide may contribute to this field, although further research is needed .
VEGFR-2 and PDGF-β Inhibition
Inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) is relevant in conditions like liver fibrosis. While not specifically studied for this compound, understanding its potential effects on these pathways could be valuable .
Anti-Fibrotic Activity
Compounds that exhibit anti-fibrotic properties are of interest. Although not directly investigated, 4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide might contribute to this area. Researchers have explored other agents, such as nicotinic acid and thiazole derivatives, for their anti-fibrotic effects .
Targeting QcrB in Mycobacterium bovis BCG and MTB H37Rv
The compound AX-35, which is piperazine-based, has potent anti-TB activity with a minimum inhibitory concentration (MIC) of 0.3 μM against M. bovis BCG and MTB H37Rv. It targets the QcrB protein, providing insights into potential drug development .
Linking Piperazine Moiety to Phenanthridine Nucleus
Previous work involving linking a piperazine moiety to the pyridine nucleus of phenanthridine resulted in compounds with excellent anti-TB activity. These compounds exhibited MICs ranging from 1.56 μg/mL to 50 μg/mL. While not directly related to the specific compound , this information highlights the potential of piperazine-based derivatives in TB research .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, such as serotonin receptors .
Mode of Action
It’s known that similar compounds can bind to their target receptors and affect their activation mechanism . This interaction can lead to changes in the physiological activity of the cell.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to possess drug-like properties .
Result of Action
Similar compounds have been found to have diverse biological activities and therapeutic possibilities .
properties
IUPAC Name |
4-fluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c19-16-6-4-15(5-7-16)18(24)21-9-14-27(25,26)23-12-10-22(11-13-23)17-3-1-2-8-20-17/h1-8H,9-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUHHJCIJMMHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
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